Phentetramine

Cardiac electrophysiology Sympathomimetic safety Ventricular fibrillation

Phentetramine (CAS 40914-99-6), also indexed as fentetramine or Alzaten, is an oxopurine-derived sympathomimetic amine belonging to the cardiac stimulant / antihypotensive class. Its IUPAC name is 8-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-1,3,7-trimethyl-1H-purine-2,6-dione, with molecular formula C17H21N5O4 and molecular weight 359.4 g/mol.

Molecular Formula C17H21N5O4
Molecular Weight 359.4 g/mol
CAS No. 40914-99-6
Cat. No. B10784209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhentetramine
CAS40914-99-6
Molecular FormulaC17H21N5O4
Molecular Weight359.4 g/mol
Structural Identifiers
SMILESCN1C2=C(N=C1N(C)CC(C3=CC(=CC=C3)O)O)N(C(=O)N(C2=O)C)C
InChIInChI=1S/C17H21N5O4/c1-19(9-12(24)10-6-5-7-11(23)8-10)16-18-14-13(20(16)2)15(25)22(4)17(26)21(14)3/h5-8,12,23-24H,9H2,1-4H3
InChIKeyDGXRPIJZPGBJPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phentetramine (CAS 40914-99-6): Chemical Identity and Pharmacological Class for Procurement Decisions


Phentetramine (CAS 40914-99-6), also indexed as fentetramine or Alzaten, is an oxopurine-derived sympathomimetic amine belonging to the cardiac stimulant / antihypotensive class [1]. Its IUPAC name is 8-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-1,3,7-trimethyl-1H-purine-2,6-dione, with molecular formula C17H21N5O4 and molecular weight 359.4 g/mol [2]. The compound combines a theophylline-like xanthine core with a phenylethanolamine side chain, granting both positive inotropic and peripheral vasopressor effects [3]. Regulatory classifications place it alongside adrenergic and dopaminergic cardiovascular agents, distinct from simple phenethylamine vasopressors [1].

Phentetramine (CAS 40914-99-6): Why In-Class Vasopressor Analogs Cannot Be Considered Interchangeable


Although phentetramine shares the xanthine scaffold with close structural neighbors such as theodrenaline (Tanimoto similarity 0.87), cafaminol (0.87), and reproterol (0.88), substitution is not pharmacologically neutral [1]. Experimental evidence demonstrates that the specific N-methyl-phenylethanolamine side chain of phentetramine produces a distinct cardiac electrophysiological profile: it shortens the effective ventricular myocardial refractory period by only 11.8% without provoking ventricular fibrillation, whereas the catecholamine-based agonists epinephrine and norepinephrine induce much greater ERP shortening (58–61%) with 100% ventricular fibrillation incidence [2]. Furthermore, phentetramine carries an independent ATC code (C01CA17) separate from theodrenaline (C01CA23), reflecting divergent therapeutic positioning within cardiac stimulants . These quantitative pharmacological and regulatory distinctions mean that in-class analogs cannot be assumed to deliver equivalent efficacy or safety margins.

Phentetramine (CAS 40914-99-6): Head-to-Head Evidence Versus Closest Comparators


Ventricular Arrhythmogenicity: Phentetramine vs. Epinephrine, Norepinephrine, Isoproterenol, and Phenylephrine

In a controlled myocardial ERP assay, phentetramine produced significantly less ERP shortening (11.8%) compared to epinephrine (58.3%) and norepinephrine (60.9%), and critically did not induce ventricular fibrillation (0% VF) in contrast to the 100% VF incidence observed with both catecholamines [1]. The ERP shortening of phentetramine was also lower than isoproterenol (20.6%) and higher than phenylephrine (7.6%), neither of which induced VF either [1]. These data position phentetramine as a moderate ERP modulator with a favorable arrhythmogenic safety margin relative to endogenous catecholamines.

Cardiac electrophysiology Sympathomimetic safety Ventricular fibrillation

Dual Xanthine–Phenylethanolamine Scaffold: Structural Differentiation from Theodrenaline and Cafaminol

Phentetramine's core structure is 1,3,7-trimethylxanthine (caffeine/theophylline analog) linked via an N-methylamino bridge to 3-hydroxyphenylethanolamine [1]. The closest ChEBI structural neighbors are theodrenaline (norepinephrine-theophylline conjugate, Tanimoto similarity 0.87), cafaminol (0.87), and reproterol (0.88) [1]. The critical distinction lies in the amine side chain: phentetramine bears a secondary N-methyl group and a meta-hydroxy substitution on the phenyl ring, whereas theodrenaline carries a primary amine (norepinephrine) with catechol hydroxylation [2]. This difference is expected to alter β-carbon hydroxyl configuration, receptor subtype engagement, and susceptibility to MAO/COMT metabolism compared to theodrenaline, although direct comparative binding data remain unavailable in the open literature. The ATC classification further separates them: phentetramine is assigned C01CA17, while theodrenaline occupies C01CA23 .

Medicinal chemistry Structure–activity relationship Xanthine conjugates

Oral Bioavailability and Non-Parenteral Dosing: Formulation Advantage Over Injectable-Only Vasopressors

Phentetramine hydrochloride is formulated as an oral solution (20 mg/mL drops) and oral tablets (40 mg), with dosing regimens of 20 drops (approximately 20 mg) three times daily for adults, and weight-adjusted doses for children aged 2–12 years [1]. In contrast, comparator vasopressors such as norepinephrine, metaraminol, and ephedrine require parenteral administration (intravenous or intramuscular) for systemic pressor effects [2]. This oral formulation capability represents a significant practical differentiation for chronic or outpatient management of hypotensive conditions, where injectable agents are logistically and clinically unsuitable. The calculated lipophilicity (CLOGP = 0.83) [3] is consistent with adequate gastrointestinal absorption, though specific human pharmacokinetic parameters remain unpublished.

Drug formulation Route of administration Hypotension management

Phentetramine (CAS 40914-99-6): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Cardiac Safety Pharmacology: Differentiating Arrhythmogenic Risk Among Sympathomimetics

Investigators profiling the pro-arrhythmic potential of vasopressor agents can employ phentetramine as a reference compound with documented low ventricular fibrillation liability (0% VF at 11.8% ERP shortening), directly contrasted with epinephrine and norepinephrine that induce 100% VF at comparable experimental conditions [1]. This enables construction of safety margins and structure–arrhythmia relationship models within preclinical cardiovascular safety assessment programs.

Non-Parenteral Vasopressor Tool for Chronic Hypotension Research Models

Phentetramine's availability as an oral solution (20 mg/mL) and tablets (40 mg) facilitates repeated, non-invasive dosing in conscious animal models of orthostatic or secondary hypotension—a capability not offered by injectable-only agents such as norepinephrine, metaraminol, or ephedrine [1]. This supports longitudinal studies of chronic hypotensive states without the confounding effects of indwelling catheters or repeated injection stress.

Xanthine-Conjugate Medicinal Chemistry: Scaffold for Developing Dual-Mechanism Cardiovascular Agents

The phentetramine scaffold—a 1,3,7-trimethylxanthine core covalently linked to an N-methyl-3-hydroxyphenylethanolamine moiety—represents a chemotype distinct from theodrenaline (norepinephrine-theophylline) and cafaminol [2]. Medicinal chemists exploring dual inotropic/vasopressor agents or probing structure–selectivity relationships at adrenergic receptor subtypes can use phentetramine as a starting point for derivatization, leveraging its unique N-methyl substitution pattern not present in comparator conjugates.

Reference Standard for Pharmacopoeial and Regulatory Analytical Method Development

Given its distinct ATC classification (C01CA17) and presence in national pharmacopoeial compendia (e.g., INVIMA Colombia), phentetramine serves as a qualified reference standard for developing identity, purity, and assay methods for xanthine-based vasopressor drug products [2]. Its well-defined CAS registry (40914-99-6), InChIKey (DGXRPIJZPGBJPJ-UHFFFAOYSA-N), and canonical SMILES string facilitate unambiguous analytical identification in quality control and forensic chemistry settings.

Quote Request

Request a Quote for Phentetramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.